4-(4-Acetylphenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Acetylphenyl)morpholin-3-one involves several steps. One process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst . The 2-(2-chloroethoxy)acetic acid is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst . The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure . The 4-(4-nitrophenyl)morpholin-3-one is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .Applications De Recherche Scientifique
Antithrombotic Agents
4-(4-Aminophenyl)morpholin-3-one: plays a crucial role in the development of antithrombotic agents. Factor Xa (fXa), a serine protease involved in blood coagulation, converts prothrombin to thrombin. Inhibition of fXa is an attractive target for antithrombotic drugs. The compound’s 4-(4-aminophenyl)morpholin-3-one moiety serves as a P4-ligand within the enzyme pocket, contributing to its efficacy .
Rivaroxaban Synthesis
As a key intermediate in the synthesis of rivaroxaban, this compound holds significance. Rivaroxaban is an oral anticoagulant used to prevent and treat thromboembolic diseases. The efficient industrial-scale preparation of 4-(4-aminophenyl)morpholin-3-one is essential for rivaroxaban production .
Pharmacokinetic Studies
Researchers have explored the pharmacokinetic properties of 4-(4-aminophenyl)morpholin-3-one derivatives. These investigations aim to understand absorption, distribution, metabolism, and excretion. The compound’s favorable oral profiles make it a promising candidate for further study .
Drug Development
The amino acid derivatives EMD 495235 and EMD 503982, both containing the 4-(4-aminophenyl)morpholin-3-one moiety, exhibit excellent in vitro and in vivo efficacy. These compounds were selected for clinical development as anti-coagulating drugs. Kilogram quantities of the aryl-morpholinones are necessary to support toxicological and clinical evaluation studies .
Structural Studies
Crystallography and NMR spectroscopy studies help elucidate the compound’s three-dimensional structure. These insights aid in understanding its interactions with enzymes and receptors.
Mécanisme D'action
Target of Action
The primary target of 4-(4-Acetylphenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .
Mode of Action
4-(4-Acetylphenyl)morpholin-3-one interacts with Factor Xa as a P4-ligand within the respective enzyme pocket . This interaction inhibits the enzymatic step where Factor Xa converts prothrombin to thrombin via proteolysis . The specific mechanism within these pathways allows the effective control of thrombogenesis with a minimal effect upon bleeding .
Biochemical Pathways
The inhibition of Factor Xa by 4-(4-Acetylphenyl)morpholin-3-one affects the extrinsic and intrinsic coagulation pathways . By inhibiting the conversion of prothrombin to thrombin, it disrupts the downstream effects of these pathways, thereby controlling thrombogenesis .
Pharmacokinetics
It’s known that the compound was developed to have more favorable oral profiles compared to previous generations of factor xa inhibitors .
Result of Action
The result of the action of 4-(4-Acetylphenyl)morpholin-3-one is the effective control of thrombogenesis . By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the risk of blood clot formation .
Propriétés
IUPAC Name |
4-(4-acetylphenyl)morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUIUFXYBZLCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697366 |
Source
|
Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260803-93-7 |
Source
|
Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.